molecular formula C13H12N2O B118621 2-Phenylbenzhydrazide CAS No. 154660-48-7

2-Phenylbenzhydrazide

Cat. No.: B118621
CAS No.: 154660-48-7
M. Wt: 212.25 g/mol
InChI Key: URSYVWKUCWNLMA-UHFFFAOYSA-N
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Description

2-Phenylbenzhydrazide is an organic compound with the molecular formula C₁₃H₁₂N₂O. It is a derivative of benzhydrazide, where a phenyl group is attached to the second position of the benzhydrazide structure. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

The molecular and cellular effects of 2-Phenylbenzhydrazide’s action are currently unknown. Given its use in proteomics research

Biochemical Analysis

Biochemical Properties

It is known that hydrazides, a class of compounds to which 2-Phenylbenzhydrazide belongs, can react with carbonyls to form hydrazones . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that contain carbonyl groups.

Cellular Effects

Related compounds have been shown to have potential anticancer activity . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that hydrazides can form hydrazones through a reaction with carbonyls . This suggests that this compound could potentially bind to biomolecules containing carbonyl groups, leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of biochemical compounds can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .

Metabolic Pathways

It is known that biochemical compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that biochemical compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that biochemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbenzhydrazide can be synthesized through the reaction of benzhydrazide with benzaldehyde under acidic or basic conditions. The reaction typically involves the condensation of the hydrazide group with the aldehyde group, forming the hydrazone linkage. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazines .

Scientific Research Applications

Comparison with Similar Compounds

    Benzhydrazide: The parent compound, which lacks the phenyl group at the second position.

    4-Phenylbenzhydrazide: A similar compound with the phenyl group attached at the fourth position.

    N-Phenylpicolinohydrazide: A derivative with a picolinohydrazide structure.

Uniqueness: 2-Phenylbenzhydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzhydrazide, the presence of the phenyl group enhances its ability to interact with hydrophobic targets and increases its overall stability. Compared to 4-Phenylbenzhydrazide, the position of the phenyl group can lead to different steric and electronic effects, influencing its reactivity and biological activity .

Properties

IUPAC Name

2-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSYVWKUCWNLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375135
Record name 2-Phenylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154660-48-7
Record name 2-Phenylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154660-48-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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